N-Chlorothiourea

Description

Properties

CAS No. |

114019-32-8 |

|---|---|

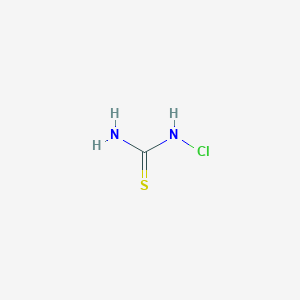

Molecular Formula |

CH3ClN2S |

Molecular Weight |

110.57 g/mol |

IUPAC Name |

chlorothiourea |

InChI |

InChI=1S/CH3ClN2S/c2-4-1(3)5/h(H3,3,4,5) |

InChI Key |

KIUYINLYNRFJLM-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(N)NCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Chlorothiourea with four structurally related thiourea derivatives:

Key Observations :

- Substituent Effects : The presence of chlorine (on phenyl or backbone), allyl, acetyl, or nitroso groups significantly alters reactivity. For instance, N-(3-Chlorophenyl)thiourea forms stable metal complexes due to its planar structure , while N-Nitro-S-Methylisothiourea meets stringent regulatory standards for nitrosamines .

- Molecular Weight : this compound and its phenyl-substituted analogs (e.g., N-(3-Chlorophenyl)thiourea) have higher molecular weights compared to acetyl or nitroso derivatives, influencing solubility and volatility .

Research Findings and Data

- Crystal Structures : X-ray diffraction studies of N,N′-bis(4-chlorophenyl)thiourea reveal intermolecular hydrogen bonds stabilizing the lattice, a feature shared with this compound analogs .

- Cytotoxicity : Allyl-substituted thioureas exhibit IC₅₀ values in the micromolar range, highlighting structure-activity relationships where bulkier substituents enhance bioactivity .

Q & A

Q. What are the standard protocols for synthesizing N-Chlorothiourea in laboratory settings?

this compound is typically synthesized via chlorination of thiourea derivatives using reagents like sodium hypochlorite or chlorine gas under controlled acidic conditions. Key steps include:

- Reagent selection : Use stoichiometric equivalents of chlorinating agents to minimize side reactions (e.g., over-chlorination).

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Temperature control : Maintain 0–5°C to prevent thermal decomposition.

- Validation : Confirm purity via melting point analysis and HPLC (>95% purity threshold recommended).

Example Synthesis Table :

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOCl | DMF | 0–5 | 78 | 97 |

| Cl₂ | DMSO | 10 | 65 | 92 |

Q. How should researchers characterize this compound’s structural and chemical properties?

- Spectroscopic methods : Use H/C NMR to confirm substitution patterns and chlorine bonding. IR spectroscopy identifies thiocarbonyl (C=S) stretching at ~1250 cm⁻¹ .

- Elemental analysis : Verify C, H, N, S, and Cl percentages (deviation <0.3% acceptable).

- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 150°C.

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to potential release of HCl gas during reactions.

- Personal protective equipment (PPE) : Chlorine-resistant gloves and goggles.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from variations in reaction conditions or impurities. Methodological approaches include:

- Controlled replication : Reproduce studies using identical reagents, solvents, and equipment.

- Error analysis : Quantify uncertainties in measurements (e.g., via standard deviation in kinetic studies).

- Systematic variable testing : Isolate factors like solvent polarity or catalyst loading to identify critical parameters .

Q. What experimental designs are optimal for studying this compound’s reaction mechanisms?

- Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer mechanistic pathways (e.g., SN1 vs. SN2).

- Isotopic labeling : Use S-labeled thiourea to trace sulfur participation in substitution reactions.

- Computational modeling : Validate mechanisms via DFT calculations (e.g., Gibbs free energy barriers for intermediates) .

Q. How can researchers address discrepancies in this compound’s stability across different studies?

- Accelerated aging tests : Expose samples to elevated temperatures/humidity and quantify degradation via LC-MS.

- Environmental controls : Document ambient conditions (e.g., O₂ levels, light exposure) during storage .

- Statistical comparison : Apply ANOVA to assess significance of stability variations between batches.

Q. What strategies improve reproducibility in this compound-based synthetic routes?

- Detailed protocols : Specify exact molar ratios, stirring rates, and purification steps (e.g., recrystallization solvents).

- Open-data practices : Share raw spectral data and chromatograms in supplementary materials .

- Collaborative validation : Cross-verify results with independent labs using blinded samples .

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s bioactivity?

- Dose-response assays : Test cytotoxicity in cell lines (e.g., IC₅₀ determination) with positive/negative controls.

- Metabolic stability : Use liver microsomes to predict in vivo behavior.

- Structure-activity relationships (SAR) : Modify substituents on the thiourea scaffold and compare bioactivity .

Q. What analytical techniques are critical for detecting this compound degradation products?

Q. How can computational chemistry enhance this compound research?

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes).

- Solvent effect simulations : Calculate solvation free energies to optimize reaction conditions.

- Toxicity prediction : Apply QSAR models to prioritize compounds for experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.